molecular formula C10H10O B3050060 2-(Prop-1-en-2-yl)benzaldehyde CAS No. 23417-79-0

2-(Prop-1-en-2-yl)benzaldehyde

Cat. No. B3050060
CAS RN: 23417-79-0
M. Wt: 146.19 g/mol
InChI Key: BBXDYSHCNKJGJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Prop-1-en-2-yl)benzaldehyde involves specific methods. One notable approach is the use of three different aqueous micellar media. Despite the compound’s immiscibility in water, the combination with interface-active surfactants enables the production of this hydrophobic organic compound within an aqueous environment .

Scientific Research Applications

Synthesis and Structural Analysis

  • Chalcone Derivatives Synthesis : 2-(Prop-1-en-2-yl)benzaldehyde has been utilized in synthesizing chalcone derivatives through Claisen-Schmidt condensation reactions. These compounds show significant intra-molecular hydrogen bonds and are stabilized by weak intermolecular interactions, providing insights into their structural properties and potential applications in materials science (Salian et al., 2018).

Chemical Reactions and Catalysis

  • Catalyzed Metathesis Reactions : Studies have demonstrated the use of this compound in catalyst-dependent metathesis reactions, particularly in producing 2-propynimidamides and benzaldehyde derivatives. Such reactions are crucial for increasing molecular complexity in synthetic organic chemistry (Gawade et al., 2014).

Pharmaceutical Applications

  • Synthesis of Hydroxy Pyrazolines : this compound plays a role in the synthesis of hydroxy pyrazolines, which are characterized for potential pharmaceutical applications. Such compounds could be significant in developing new therapeutic agents (Parveen et al., 2008).

  • Anti-Oxidant and Anti-Fungal Activities : Some derivatives synthesized from this compound have been evaluated for their anti-oxidant and anti-fungal activities, indicating the potential of these compounds in medicinal chemistry (Hussain et al., 2009).

Material Science and Catalysis

  • Lewis Acid Catalysis in Metal-Organic Frameworks : The compound has been involved in studies exploring Lewis acid catalysis within metal-organic frameworks, which is crucial for developing new catalytic materials (Horike et al., 2008).

  • Polymer Characterization and Bioproduction : Research has explored the use of this compound in the bioproduction of benzaldehyde, a key molecule in the flavor industry. This involves polymer characterization and optimizing conditions for enhanced bioproduction (Craig & Daugulis, 2013).

Future Directions

: Ambeed: 2-(Prop-2-en-1-yl)benzaldehyde : CymitQuimica: 2-(prop-2-en-1-yl)benzaldehyde : Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde

properties

IUPAC Name

2-prop-1-en-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-8(2)10-6-4-3-5-9(10)7-11/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXDYSHCNKJGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494860
Record name 2-(Prop-1-en-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23417-79-0
Record name 2-(Prop-1-en-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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